Calmidazolium is a potent inhibitor of calmodulin, a critical calcium-binding messenger protein involved in various cellular processes. The compound's systematic name is 1-[bis(4-chlorophenyl)methyl]-3-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazolium chloride. It is primarily utilized in research to elucidate calcium signaling pathways and the role of calmodulin in cellular functions.
Calmidazolium is classified as a calmodulin antagonist and is derived from imidazole derivatives. It has been extensively studied for its effects on calcium-dependent processes in eukaryotic cells, making it a valuable tool in biochemical research. The compound was first synthesized and characterized in the 1990s, with significant contributions to understanding its mechanism of action and molecular interactions with calmodulin .
The synthesis of calmidazolium involves several steps, beginning with the preparation of chiral intermediates from miconazole. The enantiomers of calmidazolium are obtained through chiral preparative scale high-performance liquid chromatography. This method allows for the separation of the enantiomers, which exhibit distinct binding affinities to calmodulin .
Technical Details:
Calmidazolium possesses a complex molecular structure characterized by its imidazolium backbone and multiple chlorophenyl groups. The structural formula can be represented as follows:
Calmidazolium primarily functions as a competitive inhibitor of calmodulin by binding to its calcium-bound form. This interaction disrupts the normal calcium signaling pathways within cells.
The mechanism by which calmidazolium exerts its inhibitory effects involves binding to the N-lobe of calcium-bound calmodulin. This binding induces significant conformational changes that hinder the protein's ability to interact with its physiological targets.
Calmidazolium is primarily used in scientific research, particularly in studies focused on:
Calmidazolium chloride (chemical name: 1-[Bis(4-chlorophenyl)methyl]-3-[2-(2,4-dichlorophenyl)-2-(2,4-dichlorobenzyloxy)ethyl]-1H-imidazolium chloride) is a synthetically derived cationic imidazolium compound with the molecular formula C₃₁H₂₃Cl₇N₂O and a molecular weight of 687.7 Da [3] [5] [8]. The structure features:
Table 1: Atomic Composition of Calmidazolium Chloride
Element | Count | Bonding Context |
---|---|---|
Carbon | 31 | Aromatic/alkyl chains |
Hydrogen | 23 | Alkyl/aryl positions |
Chlorine | 7 | Aryl substituents |
Nitrogen | 2 | Imidazolium ring |
Oxygen | 1 | Ether linkage |
X-ray crystallography and SEC-SAXS analyses of calmidazolium-bound calmodulin reveal that the compound’s extended hydrophobic structure enables simultaneous engagement with multiple protein subpockets, while its cationic nitrogen forms electrostatic interactions with acidic residues in the calmodulin binding cleft [2] [8].
Calmidazolium chloride exhibits limited aqueous solubility but high solubility in organic solvents:
Table 2: Physicochemical and Handling Properties
Property | Specification | Experimental Context |
---|---|---|
Solubility in DMSO | 100 mM (68.77 mg/mL) | Stock solutions |
Solubility in ethanol | 50–100 mM (34.4–68.77 mg/mL) | Alternative solvent |
Aqueous solubility | Insoluble | Buffer compatibility |
Storage stability (solid) | ≥3 years at –20°C | Long-term preservation |
Protein compaction (Rg) | 22.4 Å → 16.8 Å upon binding | SEC-SAXS analysis |
The chiral center at the ethylene bridge allows resolution into pharmacologically distinct (+) and (–) enantiomers:
Enantiopure calmidazolium is obtained via chiral preparative-scale HPLC separation of racemic miconazole intermediates, followed by quaternization of the imidazole nitrogen using bis(4-chlorophenyl)methyl chloride [1]. Critical to this process is the use of chiral stationary phases that discriminate enantiomers based on differential hydrophobic interactions [1] [2].
¹H NMR studies using Phe-d5 calmodulin (deuterated phenylalanine residues) demonstrate enantiomer-specific protein interactions:
Biophysical analyses confirm that both enantiomers bind within calmodulin’s hydrophobic cleft, inducing an open-to-closed conformational transition that mimics natural peptide effector binding [2]. This involves:
The enantioselective Kd for calmodulin binding is 3 nM, among the highest affinities reported for calmodulin antagonists [9] [10]. This chiral discrimination underpins the compound’s utility in probing stereochemical aspects of calcium signaling pathways.
Table 3: Biochemically Characterized Synonyms of Calmidazolium
Synonym | Context of Use | Source |
---|---|---|
R 24571 | Original pharmacological designation | [1] [3] |
R24571 | Biochemistry literature | [5] [9] |
CHEBI:195198 | ChEBI ontology identifier | [10] |
CDZ | Abbreviated research nomenclature | [2] [4] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7